molecular formula C14H16N2O3S2 B7411911 1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide

1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide

Cat. No.: B7411911
M. Wt: 324.4 g/mol
InChI Key: ULFHGQLXFRHFPK-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including 1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide, often involves the coupling of aromatic substrates with alkynes. This process benefits from step- and atom-economy, although it can be challenging due to site selectivity issues . One approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions, leading to the formation of benzothiophene motifs .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives typically require metal catalysts, elaborate starting materials, and harsh reaction conditions. recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of benzothiophene derivatives include sulfur reagents, oxidizing agents, and reducing agents. Reaction conditions can vary widely, but they often involve the use of solvents like HFIP (hexafluoroisopropanol) and nitromethane, as well as electrochemical conditions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Benzothiophene derivatives are known to modulate various biological processes by binding to specific receptors or enzymes. For example, they may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-Benzothiophene-5-carbonyl)piperidine-3-sulfonamide include other benzothiophene derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(1-benzothiophene-5-carbonyl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c15-21(18,19)12-2-1-6-16(9-12)14(17)11-3-4-13-10(8-11)5-7-20-13/h3-5,7-8,12H,1-2,6,9H2,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFHGQLXFRHFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)SC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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